molecular formula C4H8N2 B116786 3-(Methylamino)propanenitrile CAS No. 693-05-0

3-(Methylamino)propanenitrile

Cat. No.: B116786
CAS No.: 693-05-0
M. Wt: 84.12 g/mol
InChI Key: UNIJBMUBHBAUET-UHFFFAOYSA-N
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Description

3-(Methylamino)propanenitrile (CAS: 693-05-0; IUPAC name: propanenitrile-3-(methylamino)) is a nitrile derivative featuring a methylamino group at the β-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its molecular structure enables participation in reactions such as Michael additions, nucleophilic substitutions, and metal coordination .

Key physicochemical properties include its liquid state at room temperature and reactivity influenced by the electron-withdrawing nitrile group and nucleophilic methylamino moiety. Safety data highlight hazards such as skin/eye irritation (H315, H319) and toxicity upon ingestion or inhalation (H303, H312+H332, H335), necessitating strict handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylamino)propanenitrile can be synthesized through the reaction of acrylonitrile with methylamine. The process involves adding a solution of methylamine in ethanol to a reaction vessel, cooling it to 5°C, and then slowly adding a solution of acrylonitrile in ethanol while maintaining the temperature between 10-20°C. The reaction mixture is stirred for an additional hour at temperatures below 15°C. The ethanol is then removed under reduced pressure, and the product is distilled to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process is scaled up to accommodate larger quantities, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Methylamino)propanenitrile can be synthesized through the addition reaction of acrylonitrile with methylamine. The synthesis involves several steps:

  • Preparation : Methylamine is dissolved in ethanol and cooled.
  • Addition : Acrylonitrile is added dropwise while maintaining a controlled temperature.
  • Reaction Completion : The mixture is stirred to ensure complete reaction.
  • Distillation : The product is purified through distillation.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts to amides or carboxylic acids using agents like potassium permanganate.
  • Reduction : The nitrile group can be reduced to primary amines using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions, replacing the nitrile group with different functional groups.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology

  • Biochemical Studies : The compound is utilized in studying biochemical pathways and enzyme interactions. Its ability to form covalent bonds with nucleophilic sites in biological molecules allows it to participate in significant biochemical processes.

Medicine

  • Drug Development : It has been investigated for its potential therapeutic properties and as a precursor in drug synthesis. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting respiratory infections .

Case Study 1: Toxicological Research

A study involving Fischer 344 rats demonstrated that exposure to this compound resulted in increased tumor incidence, indicating its potential carcinogenic effects. The experiment involved subcutaneous injections over an extended period, leading to significant findings regarding its impact on lung and esophageal tissues .

Case Study 2: Pharmaceutical Applications

Research on the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile highlighted its efficiency in producing a fluoroquinolone antibiotic with high stereoselectivity, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(Methylamino)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which can then participate in further biochemical reactions. The methylamino group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amino-Propanenitrile Derivatives

Structural analogs of 3-(methylamino)propanenitrile vary in the substituent attached to the amino group, significantly altering their physicochemical and spectroscopic properties:

Compound Name Substituent Physical State Key Spectral Data (IR, NMR) Applications References
3-(Hexylamino)propanenitrile Hexyl Yellow oil IR: 2245 cm⁻¹ (C≡N); ¹H-NMR: δ 1.25 (m, 6H, -CH₂-) Organic synthesis intermediates
3-(Phenylamino)propanenitrile Phenyl Orange oil ¹³C-NMR: δ 119.5 (C≡N); MS: m/z 160 [M+H]⁺ Aza-Michael addition substrates
3-((Pyridin-2-yl)methylamino)propanenitrile Pyridinyl-methyl Solid (crystalline) IR: 2210 cm⁻¹ (C≡N); ¹H-NMR: δ 8.45 (d, Py-H) Metal coordination complexes
3-(Diethylamino)propanenitrile Diethyl Liquid ¹H-NMR: δ 1.05 (t, 6H, -CH₃); δ 3.35 (q, 4H, -NCH₂-) Catalysis studies

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl derivatives (e.g., hexyl, diethyl) are typically liquids or low-melting solids, while aryl derivatives (e.g., phenyl, pyridinyl) often form crystalline solids due to enhanced π-π interactions .
  • Spectroscopic Shifts : The nitrile stretching frequency (IR ~2245–2210 cm⁻¹) varies slightly with substituent electronics. Pyridinyl derivatives exhibit downfield shifts in ¹H-NMR due to aromatic ring currents .

Coordination Chemistry and Metal Complexes

This compound and its analogs serve as ligands in coordination chemistry. For example:

  • Nickel(II) Complexes: 3-((Pyridin-2-yl)methylamino)propanenitrile forms Ni(II) dithiocarbamate complexes with distorted square-planar geometries (bond angles ~110°).
  • Comparison with Homoleptic Complexes : Analogous homoleptic Ni(II) complexes with simpler amines (e.g., ethylenediamine) show less distortion, highlighting the steric and electronic influence of the pyridinyl-methyl substituent .

Biological Activity

3-(Methylamino)propanenitrile, also known by its CAS number 693-05-0, is a compound that has garnered attention in synthetic organic chemistry due to its role as an intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, synthesis methods, and potential applications.

This compound has the molecular formula C4H8N2C_4H_8N_2 and a molecular weight of approximately 84.12 g/mol. The compound features a nitrile group (CN-C≡N) attached to a propyl chain with a methylamino group (NH(CH3)-NH(CH_3)-).

PropertyValue
Molecular FormulaC4H8N2C_4H_8N_2
Molecular Weight84.12 g/mol
CAS Number693-05-0
Boiling Point182-186 °C
Density0.89 g/cm³

Synthesis

The synthesis of this compound can be achieved through the reaction of acrylonitrile with methylamine. This process requires precise control of reaction conditions to ensure high yield and purity, making it suitable for both laboratory and industrial applications. The general reaction pathway is summarized as follows:

  • Reactants : Acrylonitrile + Methylamine
  • Conditions : Controlled temperature and time
  • Product : this compound

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets. The nitrile group can undergo hydrolysis to form amides or acids, potentially participating in biochemical pathways that are crucial for cellular functions. Additionally, the methylamino group can engage in hydrogen bonding, influencing its interaction with biological macromolecules.

Applications in Pharmacology

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of fluoroquinolone antibiotics, such as PF-00951966, which are effective against community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms. This highlights its potential therapeutic applications in combating bacterial infections.

Case Studies

  • Synthesis of Antibiotics : Research indicates that this compound is integral in synthesizing antibiotics that target resistant bacterial strains. The fluoroquinolone class exemplifies this application, showcasing the compound's relevance in modern medicine.
  • Metal Complex Formation : The compound has also been utilized in creating metal dithiocarbamate complexes, which have implications in materials science and catalysis. These complexes could pave the way for new materials with unique properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(methylamino)propanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michael addition. For example, reacting acrylonitrile with methylamine under controlled temperatures (0–5 °C) in ethanol with catalytic piperidine yields this compound . Optimization involves adjusting molar ratios (e.g., 1:1.2 acrylonitrile:methylamine), reaction time (2–4 hours), and purification via fractional distillation (boiling point: 182–186 °C) to achieve >85% purity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The compound’s volatility (density: 0.899 g/mL at 25 °C) necessitates sealed containers to prevent inhalation. Waste must be neutralized with 10% acetic acid before disposal via certified hazardous waste services .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 2.3 ppm, singlet for CH3_3-N; δ 2.8–3.1 ppm, multiplet for CH2_2-CN) and 13^{13}C NMR (δ 118 ppm for nitrile carbon) confirm structure .
  • FTIR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (N-H stretch) are diagnostic .
  • GC-MS : Molecular ion peak at m/z 84 (C4_4H8_8N2_2) and fragments at m/z 67 (loss of NH2_2CH3_3) .

Q. What are common impurities in this compound, and how can they be quantified?

  • Methodological Answer : By-products like 3,3'-iminodipropiononitrile (CAS 111-94-4) may form due to dimerization. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm to quantify impurities. Acceptance criteria: ≤0.5% for any unspecified impurity .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what structural insights can be gained?

  • Methodological Answer : The nitrile and amine groups act as bidentate ligands. For example, in Ni(II) dithiocarbamate complexes, X-ray crystallography reveals a distorted square-planar geometry with Ni–S bond lengths of 2.2–2.3 Å and Ni–N bonds of 1.9–2.0 Å. Spectroscopic shifts in UV-Vis (e.g., λmax_{\text{max}} 450–500 nm) correlate with metal-ligand charge transfer .

Q. What computational methods are suitable for studying the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare with experimental IR and NMR data to validate computational models .

Q. How can researchers resolve contradictions in reported melting points or reaction yields for this compound?

  • Methodological Answer : Discrepancies (e.g., melting point reported as -21 °C vs. -18 °C) often arise from purity or crystallization solvents. Replicate synthesis under inert atmosphere (N2_2), use differential scanning calorimetry (DSC) for precise melting point determination, and report solvent systems (e.g., recrystallization in ether/hexane) .

Q. What strategies minimize side reactions when using this compound in multi-step organic syntheses?

  • Methodological Answer : Protect the nitrile group via silylation (e.g., TMS-CN) during electrophilic substitutions. For example, in coumarin derivatives (Scheme 3, ), pre-activation with piperidine at 0 °C reduces undesired cyclization. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Q. How can the compound’s bioactivity be evaluated in cytotoxicity or anti-inflammatory assays?

  • Methodological Answer : Test in vitro using MTT assay (IC50_{50} values against HeLa cells) and COX-2 inhibition assays (IC50_{50} via ELISA). Compare with metal complexes (e.g., Zn(II)-phenanthroline adducts) to assess enhanced bioactivity from coordination .

Properties

IUPAC Name

3-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJBMUBHBAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061004
Record name Propanenitrile, 3-(methylamino)-
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propanenitrile, 3-(methylamino)-
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CAS No.

693-05-0
Record name 3-(Methylamino)propanenitrile
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Record name Propanenitrile, 3-(methylamino)-
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Record name 3-(Methylamino)propionitrile
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Record name Propanenitrile, 3-(methylamino)-
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Record name 3-methylaminopropionitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Methylamino)propanenitrile
3-(Methylamino)propanenitrile
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3-(Methylamino)propanenitrile
3-(Methylamino)propanenitrile
3-(Methylamino)propanenitrile

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